molecular formula C10H9BrN2 B3233377 4-Bromo-1-(2-tolyl)-1H-imidazole CAS No. 1353854-76-8

4-Bromo-1-(2-tolyl)-1H-imidazole

Cat. No.: B3233377
CAS No.: 1353854-76-8
M. Wt: 237.10 g/mol
InChI Key: DDHQCCHRKMLWEG-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromine atom and a tolyl group (a methyl-substituted phenyl group) in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-tolyl)-1H-imidazole typically involves the bromination of 1-(2-tolyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mechanism involves the electrophilic substitution of the hydrogen atom on the imidazole ring with a bromine atom.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido-imidazoles, thio-imidazoles, and alkoxy-imidazoles.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include imidazolines.

Scientific Research Applications

4-Bromo-1-(2-tolyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-tolyl)-1H-imidazole depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine atom and the tolyl group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylbenzene: Similar in structure but lacks the imidazole ring.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a bromine atom and a substituted phenyl group but has a different functional group.

Uniqueness

4-Bromo-1-(2-tolyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the tolyl group, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-9(8)13-6-10(11)12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQCCHRKMLWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273304
Record name 1H-Imidazole, 4-bromo-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353854-76-8
Record name 1H-Imidazole, 4-bromo-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353854-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4-bromo-1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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